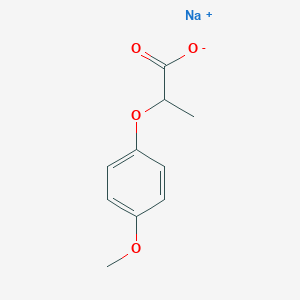
2-Oleoyl-sn-glycero-3-fosfocolina
Descripción general
Descripción
2-Oleoyl-sn-glycero-3-phosphocholine (2-OGPC) is a phospholipid found in the cell membrane of organisms. It is a major component of the phospholipid bilayer, which makes up the majority of the cell membrane. 2-OGPC is found in most eukaryotic cells, including human cells, and plays an important role in cell signaling and membrane transport. 2-OGPC is also known as phosphatidylcholine (PC) or lecithin, and is an important source of choline, which is essential for the synthesis of acetylcholine, a neurotransmitter involved in memory and learning.
Aplicaciones Científicas De Investigación
Formación de Liposomas
POPC se utiliza en la formación de liposomas, que son vesículas esféricas con al menos una bicapa lipídica . Estos liposomas se pueden cargar con una molécula de elección y se forman mediante un solo paso de hidratación . Esto hace que POPC sea una herramienta valiosa en los sistemas de administración de fármacos, donde los liposomas se pueden usar para encapsular y administrar fármacos a partes específicas del cuerpo.
Estudios de Membrana
Debido a su similitud estructural con los fosfolípidos naturales que se encuentran en las membranas celulares, POPC se usa a menudo en estudios de membrana . Los investigadores lo utilizan para crear membranas modelo para estudiar sus propiedades e interacciones con otras moléculas.
Estudios de Efectos de Detergentes
Los liposomas POPC se han utilizado para estudiar los efectos de los detergentes no iónicos . El aumento de las concentraciones de detergente provoca que se desarrollen protuberancias tubulares, luego indentaciones, en los liposomas esféricos . A concentraciones más altas de detergente, los liposomas estallan . Esta investigación puede ayudar a comprender cómo los detergentes interactúan con las membranas biológicas.
Estudios de Fosfolipasas
Las fosfolipasas son enzimas que hidrolizan los fosfolípidos en ácidos grasos y otras sustancias lipofílicas . Dado que POPC es un fosfolípido, se puede utilizar para estudiar la acción de las fosfolipasas .
Sistemas de Administración de Fármacos
POPC se utiliza en el desarrollo de sistemas de administración de fármacos debido a su biocompatibilidad y capacidad para formar liposomas . Estos liposomas se pueden cargar con agentes terapéuticos y dirigirse a células o tejidos específicos en el cuerpo, mejorando la eficacia y reduciendo los efectos secundarios de los fármacos.
Direcciones Futuras
Mecanismo De Acción
Target of Action
2-Oleoyl-sn-glycero-3-phosphocholine, also known as POPC, is a phosphatidylcholine and a diacylglycerol phospholipid . It is naturally present in eukaryotic cell membranes . It is a highly reactive molecule that can be isolated from fish tissue samples . It is also a parasympathomimetic acetylcholine precursor .
Mode of Action
POPC reduces air-liquid interface associated surface tension . It is effective in alleviating alveolar collapse and pulmonary edema . It rapidly delivers choline to the brain across the blood–brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter .
Biochemical Pathways
POPC is involved in the NAD(P)H-dependent conversion of radioactive oleate into linoleate, indicating acyl-CoA: lysophosphatidylcholine acyltransferase and 1-acyl-2-oleoyl-sn-glycero-3-phosphocholine delta 12-desaturase (delta 12-desaturase) activity .
Pharmacokinetics
It is known that it rapidly delivers choline to the brain across the blood–brain barrier .
Result of Action
POPC is effective in alleviating alveolar collapse and pulmonary edema . It is also used in systems mimicking the cell membrane such as Nanodiscs .
Action Environment
POPC is typically considered one of the model lipids for biophysical experiments . It has been used to study various subjects such as lipid rafts
Análisis Bioquímico
Biochemical Properties
2-Oleoyl-sn-glycero-3-phosphocholine is a major component of eukaryotic cell membranes and is crucial for maintaining membrane fluidity under physiological conditions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is produced by the action of phospholipases, which hydrolyze one of the fatty acids .
Cellular Effects
The effects of 2-Oleoyl-sn-glycero-3-phosphocholine on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce cellular effects via G-protein-dependent activation of adenylyl cyclase .
Molecular Mechanism
At the molecular level, 2-Oleoyl-sn-glycero-3-phosphocholine exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules and can influence enzyme inhibition or activation . Changes in gene expression are also associated with this compound .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2-Oleoyl-sn-glycero-3-phosphocholine can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of 2-Oleoyl-sn-glycero-3-phosphocholine can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2-Oleoyl-sn-glycero-3-phosphocholine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Oleoyl-sn-glycero-3-phosphocholine is transported and distributed in specific ways. It interacts with transporters or binding proteins and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Oleoyl-sn-glycero-3-phosphocholine and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
[(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULIDBRAXVDKBU-PTGWMXDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647292 | |
| Record name | (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22248-65-3 | |
| Record name | (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LysoPC(0:0/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)







![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)
